Doxapram N-Oxide

Description

Contextualization of Doxapram (B1670896) and its Metabolites/Related Chemical Entities.

Doxapram is a well-established central nervous system and respiratory stimulant. priory.com Its metabolic pathway is complex, leading to the formation of several metabolites. The primary metabolic route involves ring hydroxylation to produce ketodoxapram, an active metabolite. priory.comdrugs.com Other identified metabolites include products of opening the morpholine (B109124) ring, such as 1-ethyl-4-(2-hydroxyethylamino-ethyl)-3,3-diphenyl-2-pyrrolidinone and 1-ethyl-4-(2-aminoethyl)-3,3-diphenyl-2-pyrrolidinone. acs.org In some species, further metabolites have been isolated from urine, including a glucuronic acid or sulphuric acid conjugate of 1-ethyl-3-(hydroxyphenyl)-4-(2-morpholinoethyl)-3-phenyl-pyrrolidinone, and others. nih.gov

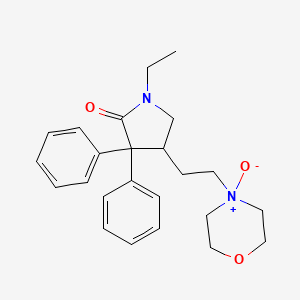

Doxapram N-Oxide, systematically named 4-(2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholine 4-oxide, is distinguished from its parent compound, Doxapram, by the oxidation of the nitrogen atom in the morpholine ring to form an N-oxide moiety. vulcanchem.com This structural modification is crucial to its role and function in research and analysis.

Significance of N-Oxide Metabolites in Chemical Biology and Drug Discovery Research.

N-oxide metabolites are a significant class of compounds in pharmacology and toxicology. rsc.orgontosight.ai The formation of N-oxides is a major metabolic pathway for many drugs containing tertiary nitrogen atoms. hyphadiscovery.com These metabolites can sometimes exhibit pharmacological activity similar to or even greater than the parent drug, necessitating a thorough assessment of their exposure and effects. hyphadiscovery.com

The N-oxide functional group significantly alters the physicochemical properties of a molecule. rsc.org Due to their zwitterionic nature and the ability of the oxide ion to form hydrogen bonds, N-oxides are generally more water-soluble than their parent amines. rsc.orgnih.gov This increased polarity can decrease membrane permeability. nih.gov In drug discovery, the introduction of an N-oxide group can be a deliberate strategy to improve a drug's solubility or to create a prodrug, which is then reduced in vivo to the active tertiary amine. acs.orgmdpi.com

Furthermore, N-oxides are instrumental in various biological and chemical processes. They are used as intermediates in organic synthesis and can participate in a range of reactions. rsc.orgthieme-connect.com In the context of bioimaging, the N-oxide scaffold can be incorporated into molecules to create "turn-on" fluorescent probes for detecting specific biological conditions, such as hypoxia. rsc.orgrsc.org

Identification and Role of this compound as a Reference Standard and Potential Impurity.

This compound serves a critical function in pharmaceutical quality control as a reference standard. vulcanchem.comaxios-research.com Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate its use for several key analytical applications. vulcanchem.com These include the development and validation of chromatographic methods (such as HPLC and UPLC) for the accurate quantification of Doxapram in pharmaceutical formulations. vulcanchem.com

It is also essential for impurity profiling, which involves the identification and quantification of degradation products or byproducts from the synthesis of the active pharmaceutical ingredient (API). vulcanchem.com By monitoring the levels of this compound, which can form as an oxidative degradation product, the stability of Doxapram-based drugs can be assessed under various storage conditions. vulcanchem.com The availability of a fully characterized this compound reference standard ensures the reliability and traceability of these quality control measures. axios-research.com

Research Gaps and Objectives for this compound Investigations.

While the role of this compound as a reference standard is well-defined, there are still areas where further research is needed. A significant portion of the existing literature focuses on the metabolism of the parent drug, Doxapram, with less specific attention given to the independent pharmacological or toxicological profile of the N-oxide metabolite.

Future research objectives could include a more in-depth investigation into the potential for this compound to be converted back to the parent drug in vivo, a phenomenon observed with other N-oxide metabolites that can alter the pharmacokinetic profile. hyphadiscovery.com A deeper understanding of the specific enzymes responsible for the formation of this compound in humans would also be beneficial. While N-oxidation is generally carried out by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes, the specific isozymes involved in Doxapram's N-oxidation are not extensively detailed. hyphadiscovery.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Description | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₀N₂O₃ | vulcanchem.comaxios-research.com |

| Molecular Weight | 394.52 g/mol | axios-research.com |

| IUPAC Name | 4-(2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholine 4-oxide | vulcanchem.com |

| Appearance | White to off-white crystalline powder | vulcanchem.com |

| Solubility | Soluble in water; sparingly soluble in alcohol | vulcanchem.com |

| Stability | Stable under ambient light and air conditions | vulcanchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Doxapram | |

| This compound | |

| Ketodoxapram | |

| 1-ethyl-4-(2-hydroxyethylamino-ethyl)-3,3-diphenyl-2-pyrrolidinone | |

| 1-ethyl-4-(2-aminoethyl)-3,3-diphenyl-2-pyrrolidinone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H30N2O3 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 |

InChI Key |

PAEUIJWYTSHVQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Approaches for Doxapram N Oxide

Methodologies for Targeted Chemical Synthesis of Doxapram (B1670896) N-Oxide.

The primary route for the synthesis of Doxapram N-oxide involves the direct oxidation of its parent compound, doxapram. vulcanchem.com This transformation specifically targets the nitrogen atom of the morpholine (B109124) ring.

Common oxidizing agents employed for this N-oxidation include peroxides and other peroxy acids. vulcanchem.com The reaction is typically carried out under controlled conditions to ensure selective oxidation of the morpholine nitrogen without affecting other functional groups within the doxapram molecule. The structure of this compound is systematically named as 4-(2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholine 4-oxide. vulcanchem.com

The general synthetic approach can be outlined as follows:

Starting Material: Doxapram, which is 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone. nih.gov

Oxidizing Agent: A suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA), is chosen.

Reaction Conditions: The reaction is typically performed in an appropriate solvent system at a controlled temperature to manage the exothermic nature of the oxidation and to prevent over-oxidation or side reactions.

Purification: Following the reaction, the this compound product is isolated and purified using standard techniques like crystallization or chromatography to remove any unreacted doxapram and other impurities.

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are crucial for confirming the structure and purity of the synthesized this compound. vulcanchem.com

Considerations of Stereochemical Control in N-Oxide Synthesis.

Doxapram possesses a chiral center at the C3 position of the pyrrolidinone ring. However, the synthesis of doxapram itself, as described in the prior art, often results in a racemic mixture. google.com Consequently, the subsequent N-oxidation of racemic doxapram will produce a racemic mixture of this compound.

Achieving stereochemical control in the synthesis of this compound would necessitate starting with an enantiomerically pure form of doxapram. A patented method describes a process for preparing the (+)-enantiomer of doxapram, identified as (R)-doxapram, through enantiomeric separation involving the formation of a diastereomeric salt. google.com

Should a stereospecific synthesis of this compound be required, the following steps would be necessary:

Resolution of Doxapram: Separation of the racemic doxapram into its individual (R) and (S) enantiomers. google.com

Stereospecific N-Oxidation: Subsequent oxidation of the desired enantiomer of doxapram. This oxidation is unlikely to affect the existing stereocenter at the C3 position.

The nitrogen atom of the morpholine ring in this compound is prochiral. The oxidation introduces a new stereocenter if the two faces of the nitrogen atom are diastereotopic. However, due to the rapid inversion of the morpholine ring, isolating stable atropisomers at the nitrogen is generally not feasible under normal conditions.

Preparation of Isotopically Labeled this compound for Research Applications.

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for quantitative bioanalysis and metabolic studies. medchemexpress.comaxios-research.com The preparation of isotopically labeled this compound would typically involve the synthesis of an isotopically labeled doxapram precursor.

A common approach is deuterium (B1214612) labeling. For instance, Doxapram-d5, where five hydrogen atoms on the ethyl group are replaced with deuterium, is available for research purposes. medchemexpress.com The synthesis of Doxapram-d5 would be followed by N-oxidation to yield Doxapram-d5 N-oxide.

The synthesis of isotopically labeled this compound can be summarized as:

Synthesis of Labeled Precursor: A deuterated, 13C-labeled, or 15N-labeled starting material is used in the synthesis of doxapram. For example, using ethyl-d5 bromide in the initial steps of doxapram synthesis would lead to Doxapram-d5.

N-Oxidation: The resulting isotopically labeled doxapram is then oxidized to form the corresponding labeled this compound.

These labeled analogs are critical for use as internal standards in mass spectrometry-based assays, allowing for precise quantification of Doxapram and its N-oxide metabolite in biological matrices. medchemexpress.comeur.nl

Analog Synthesis and Structural Modification Studies.

The synthesis of analogs and structural modification of this compound can provide insights into structure-activity relationships (SAR). While specific studies on this compound analogs are not extensively documented in the provided search results, general principles of medicinal chemistry suggest several avenues for modification. research-solution.comtheswissbay.ch

Potential modifications could include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the two phenyl rings could modulate the lipophilicity and electronic properties of the molecule.

Modification of the Pyrrolidinone Ring: Altering the N-ethyl group or other positions on the pyrrolidinone ring could influence the compound's metabolic stability and receptor interactions.

Variation of the Linker and Morpholine Ring: The ethyl linker between the pyrrolidinone and morpholine moieties could be lengthened, shortened, or replaced with other functional groups. The morpholine ring itself could be substituted or replaced with other heterocyclic systems.

The synthesis of such analogs would follow established synthetic organic chemistry principles, often starting from modified precursors of doxapram. iitkgp.ac.in

Biotransformation Pathways and N Oxidation Mechanisms of Doxapram

Enzymatic Systems Implicated in N-Oxidation of Amine-Containing Compounds.

The biotransformation of amine-containing compounds, such as doxapram (B1670896), often involves oxidation of the nitrogen atom, a process known as N-oxidation. This reaction is primarily catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) enzymes and the Flavin-Containing Monooxygenases (FMOs). core.ac.uknih.gov These enzymes are crucial in drug metabolism, converting xenobiotics into more water-soluble compounds that are easier to excrete. core.ac.ukslideshare.net

Role of Cytochrome P450 Enzymes.

The Cytochrome P450 superfamily of enzymes plays a significant role in the metabolism of a wide array of drugs and other foreign compounds. slideshare.netnih.gov In the context of doxapram, studies have indicated the involvement of CYP enzymes in its biotransformation. Specifically, research points to CYP3A4, and to a lesser extent CYP3A5, as the primary enzymes responsible for metabolizing doxapram in the liver. researchgate.net This metabolic process can lead to the formation of various metabolites, including keto-doxapram. researchgate.netnih.gov

Investigations into the effects of doxapram on hepatic microsomal monooxygenase systems have shown that it can induce cytochrome P450 content and the activities of several related enzymes, particularly in female rats. nih.govdrug-interaction-research.jp This induction is dose-dependent and suggests a substrate-specific interaction between doxapram and certain P450 isozymes. nih.govnih.gov For instance, in female rats, doxapram administration increased the activities of hexobarbitone hydroxylase, benzphetamine N-demethylase, and ethylmorphine N-demethylase. nih.govdrug-interaction-research.jp In male mice, doxapram treatment led to a significant increase in the amount of cytochrome P-450 and the activities of aminopyrine (B3395922) N-demethylase, ethylmorphine N-demethylase, and meperidine N-demethylase. nih.gov These findings underscore the complex and sometimes sex-dependent role of the CYP450 system in doxapram metabolism. nih.govresearchgate.net

Involvement of Flavin-Containing Monooxygenases (FMOs).

Flavin-Containing Monooxygenases (FMOs) represent another critical family of enzymes involved in the metabolism of nitrogen-containing compounds. core.ac.uknih.gov FMOs catalyze the oxygenation of a wide variety of substrates, and unlike CYPs, their reactions are generally considered detoxification pathways, producing benign and readily excreted polar metabolites. nih.gov

FMOs, particularly FMO3, are known to N-oxygenate primary, secondary, and tertiary amines. researchgate.net While the direct role of FMOs in the specific N-oxidation of doxapram to form Doxapram N-Oxide is an area requiring more targeted research, the chemical nature of doxapram, which contains a tertiary amine within its morpholinoethyl group, makes it a potential substrate for FMOs. drugbank.comwikipedia.orgnih.gov Designing drugs to be metabolized by FMOs can offer clinical advantages as these enzymes are not easily induced or inhibited. nih.gov

Characterization of this compound Formation in In Vitro Biotransformation Systems.

To understand the metabolic fate of doxapram, researchers utilize various in vitro systems that mimic the metabolic processes of the body. These systems are invaluable for identifying and characterizing metabolites like this compound.

Hepatic Microsomal and Cytosolic Preparations.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, including CYPs and FMOs. nih.gov Studies using hepatic microsomal preparations have been instrumental in elucidating the metabolic pathways of doxapram. nih.govnih.gov For example, experiments with rat liver microsomes have demonstrated the induction of cytochrome P450 enzymes by doxapram, indicating that these preparations are metabolically active towards the drug. nih.govdrug-interaction-research.jp The formation of various metabolites can be quantified in these systems, providing insights into the primary routes of metabolism.

Recombinant Enzyme Systems.

Recombinant enzyme systems, which involve the expression of a single drug-metabolizing enzyme in a host cell line, offer a more precise way to determine which specific enzyme is responsible for a particular metabolic reaction. By incubating doxapram with a panel of recombinant CYPs or FMOs, researchers can pinpoint the enzymes that catalyze the formation of this compound. While specific studies on this compound formation using recombinant enzymes are not extensively detailed in the provided context, this methodology is a standard and powerful tool in drug metabolism research.

Comparative Metabolic Studies in Preclinical In Vivo Models.

These studies have consistently shown that doxapram is extensively metabolized, with both metabolites and the unchanged drug being excreted in the bile and urine. hpra.iedefra.gov.uk For instance, a study in pigs identified the active metabolite 2-ketodoxapram (B1195026) and characterized its pharmacokinetic profile alongside the parent drug. mdpi.com Comparative pharmacokinetic data across different species reveals variations in elimination half-life and clearance, which can be attributed to interspecies differences in drug-metabolizing enzyme expression and activity. mdpi.comresearchgate.net

The table below summarizes key pharmacokinetic parameters of doxapram in various preclinical models, highlighting the species-specific differences in its metabolic handling.

| Species | Terminal Elimination Half-life (t½) | Clearance (CL) | Key Findings |

| Pigs | 1.38 ± 0.22 h mdpi.com | 13.9 ± 2.1 mL/min/kg mdpi.com | Biphasic pharmacokinetics observed. mdpi.com |

| Rabbits | 0.47 ± 0.17 h mdpi.com | Not explicitly stated | Faster elimination compared to other species. mdpi.com |

| Lambs | 5.2 h (range 1.2–11.6 h) mdpi.com | 9.0 mL/min/kg (range: 5.7–13.3 mL/min/kg) mdpi.com | Wide variability in elimination half-life. mdpi.com |

| Horses | 2.62–3.29 h mdpi.com | 11.1 ± 2.4 mL/min/kg mdpi.com | - |

This comparative data is crucial for extrapolating metabolic findings from animal models to humans, a key aspect of translational drug development. researchgate.net

Influence of Structural Features on N-Oxidation Susceptibility

The susceptibility of doxapram to N-oxidation is significantly influenced by its distinct structural features. The key elements determining this metabolic pathway are the electronic properties and steric accessibility of the nitrogen atom in the morpholine (B109124) ring.

The morpholine ring itself plays a critical role. The nitrogen atom in morpholine is a tertiary amine and a soft nucleophile, making it a prime target for oxidative enzymes, particularly FMOs. nih.govplos.org The presence of the oxygen atom opposite the nitrogen in the morpholine ring influences the ring's electronic properties and conformation, contributing to the nucleophilicity of the nitrogen atom.

The remainder of the doxapram molecule, specifically the bulky substituents on the pyrrolidinone ring, also exerts a considerable influence on the N-oxidation process. These structural features are detailed below:

Ethylmorpholino Side Chain: The flexibility of the ethyl chain connecting the morpholine ring to the pyrrolidinone core allows the morpholino group to adopt various conformations. This flexibility can be crucial for positioning the nitrogen atom optimally within the enzyme's active site for the N-oxidation reaction to occur.

The interplay between the inherent nucleophilicity of the morpholine nitrogen and the steric and electronic effects of the rest of the molecule determines the rate and extent of this compound formation.

| Ethyl Linker | Connects pyrrolidinone and morpholine | Flexible | Allows conformational adjustments for optimal positioning in the enzyme active site. |

Advanced Analytical Methodologies for Doxapram N Oxide Characterization in Research Matrices

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are fundamental in separating Doxapram (B1670896) N-oxide from its parent compound, doxapram, and other related impurities. These methods are essential for both qualitative identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Doxapram N-oxide. vulcanchem.com Method development often focuses on reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of doxapram and its related compounds, including the N-oxide, would utilize a C18 column. nih.govphenomenex.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer like phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer for detection. sielc.com

Method validation is a critical aspect of HPLC method development, ensuring the method is accurate, precise, and reproducible. weblivelink.com For instance, a developed HPLC method for analyzing 37 different drugs, using doxapram as an internal standard, demonstrated excellent linearity with correlation coefficients (r²) ≥ 0.99798 and relative standard deviations for intra-day and inter-day assays below 10%. nih.gov

Table 1: Illustrative HPLC Method Parameters for Doxapram and Related Compounds

| Parameter | Condition |

| Column | LiChrospher 100 RP-C18 (250 mm x 4.0 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Detector | Diode Array Detector (DAD) at 230 nm and 250 nm nih.gov |

| Column Temperature | 50 °C nih.gov |

| Internal Standard | Doxapram nih.gov |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. vulcanchem.comnih.gov This technique offers superior resolution, sensitivity, and specificity compared to conventional HPLC.

A UPLC-MS/MS assay was successfully developed and validated for the simultaneous measurement of doxapram and its active metabolite, 2-ketodoxapram (B1195026), in porcine plasma and brain tissue. nih.gov This method achieved a lower limit of quantification (LLOQ) of 10 pg/mL in plasma and 1 pg/sample in brain tissue, highlighting its exceptional sensitivity. nih.gov In this method, doxapram was protonated under slightly acidic conditions, generating an abundant [M+H]⁺ signal at m/z 379.5. nih.gov The mass transition of m/z 379.5 to 292.3 was utilized for quantification. nih.gov A similar approach can be applied for the trace analysis of this compound.

Table 2: UPLC-MS/MS Parameters for Doxapram Analysis

| Parameter | Condition |

| Chromatography System | UPLC nih.gov |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) nih.gov |

| Ionization Mode | Heated Electrospray Ionization (HESI) in positive ion mode nih.gov |

| Precursor Ion (Doxapram) | [M+H]⁺ at m/z 379.5 nih.gov |

| Product Ion (Doxapram) | m/z 292.3 nih.gov |

| Internal Standard | Doxapram-d5 nih.gov |

This table illustrates parameters for doxapram analysis which can be adapted for this compound.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Doxapram possesses a chiral center, and its enantiomers can exhibit different pharmacological activities. researchgate.net Therefore, assessing the enantiomeric purity of Doxapram and its derivatives like the N-oxide is crucial. Chiral separation techniques, particularly those employing cyclodextrins as chiral selectors, are highly effective for this purpose. sciex.comchromatographytoday.com

Highly sulfated cyclodextrins (HSCDs) are widely used in capillary electrophoresis (CE) for the enantiomeric separation of a broad range of basic drugs. sciex.com A generic strategy using HSCDs has been shown to achieve baseline resolution for over 94% of 101 racemic drugs and metabolites without extensive method optimization. sciex.com For doxapram, gamma-HSCD has been identified as an effective chiral selector. sciex.com Chiral HPLC is another viable technique, with patent literature describing the use of columns like CHIRALPAK® AY-H and CHIRALCEL® OJ-H for the separation of doxapram enantiomers. google.com

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, ensuring the correct molecular structure and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. vulcanchem.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and spatial arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its identity. vulcanchem.comnih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used for this purpose. nih.gov

For this compound, which has a molecular formula of C₂₄H₃₀N₂O₃, the expected monoisotopic mass would be calculated with high precision. axios-research.com HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, making it an invaluable tool for impurity identification. The molecular weight of this compound is listed as 394.52 g/mol . axios-research.comaxios-research.com HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the separation and subsequent accurate mass determination of the analyte and any related impurities. metabolomexchange.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural elucidation and characterization of pharmaceutical compounds, including metabolites like this compound. While detailed, publicly available spectra for this compound are not extensively published, the application of these methods can be understood from the compound's known structure and the spectroscopic principles governing its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, IR spectroscopy is invaluable for confirming the presence of key structural features, most notably the N-oxide moiety.

The introduction of the oxygen atom to the morpholine (B109124) nitrogen in Doxapram to form this compound results in a characteristic N-O stretching vibration. In studies of other heterocyclic N-oxides, such as pyridine (B92270) N-oxide, this N-O stretching band is strong and typically appears in the 1200-1300 cm⁻¹ region of the IR spectrum. ias.ac.in The precise position of this band can be influenced by the molecular environment. Other significant absorption bands for this compound would include those corresponding to the aromatic C-H bonds of the diphenyl groups, the C=O stretch of the pyrrolidinone ring, and C-N stretching vibrations.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Rings (Phenyl) | C-H Stretch | 3100-3000 |

| Alkyl Groups (Ethyl) | C-H Stretch | 2975-2850 |

| Lactam (Pyrrolidinone) | C=O Stretch | ~1680 |

| Morpholine N-Oxide | N-O Stretch | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons to higher energy orbitals. nanocomposix.com The technique is particularly useful for analyzing compounds containing chromophores—structural features that absorb light in the UV-Vis range.

Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Rings | π → π* | ~260 |

Development and Validation of High-Throughput Analytical Assays for Research Screening

High-throughput screening (HTS) enables the rapid testing of a large number of samples, a critical capability in drug discovery and metabolism studies. wikipedia.org For this compound and its parent compound, both immunoassay-based and chromatography-based methods have been developed for efficient screening in research matrices.

Enzyme-Linked Immunosorbent Assay (ELISA)

For rapid screening of Doxapram and its metabolites, competitive enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput solution. A commercially available Doxapram ELISA test kit is designed for the qualitative screening of the parent drug and its metabolites in samples like human urine and blood. neogen.com

The principle of this assay is based on the competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of specific antibody binding sites immobilized on a microplate. neogen.com The amount of color development is inversely proportional to the concentration of the drug in the sample. This allows for the rapid identification of positive samples, which can then be flagged for confirmation by a more specific quantitative method. neogen.com Such kits are designed for screening purposes and are valuable tools in forensic and research settings for determining the presence or absence of the target compounds quickly.

High-Throughput Chromatography-Mass Spectrometry Assays

For quantitative analysis in a high-throughput environment, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Several sensitive and robust UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of Doxapram and its active metabolites, such as 2-Ketodoxapram, in biological matrices like plasma and brain tissue. mdpi.comresearchgate.net

These methods leverage the speed of Ultra-Performance Liquid Chromatography (UPLC) and the specificity and sensitivity of tandem mass spectrometry. Validation is performed according to regulatory guidelines, ensuring the assay's accuracy, precision, selectivity, and stability. mdpi.com For instance, one validated UPLC-MS/MS assay for Doxapram and 2-Ketodoxapram in porcine plasma demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 10 pg/mL, allowing for detailed pharmacokinetic studies. mdpi.comnih.gov While developed for Doxapram and 2-Ketodoxapram, the principles of these assays are directly applicable to the development of a similar high-throughput quantitative method for this compound. The use of automated liquid handlers for sample preparation and 96-well plate formats further enhances the throughput of these powerful analytical techniques. wikipedia.org

Validation Parameters for a UPLC-MS/MS Assay for Doxapram and its Metabolite

| Parameter | Doxapram | 2-Ketodoxapram |

|---|---|---|

| Matrix | Porcine Plasma | Porcine Plasma |

| Linearity Range | 10 pg/mL – 2500 ng/mL | 10 pg/mL – 2500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 10 pg/mL |

| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 12.0% |

| Inter-day Accuracy (% bias) | -6.0% to 1.3% | -9.0% to 1.0% |

Data derived from a published study on Doxapram and 2-Ketodoxapram. mdpi.com

Following a comprehensive search for scientific literature, there is a notable lack of specific research investigating the molecular and cellular interactions of this compound, the N-oxide metabolite of Doxapram. The available body of research focuses almost exclusively on the parent compound, Doxapram.

Therefore, it is not possible to provide a detailed, evidence-based article on this compound that adheres to the specific sections and subsections requested in the outline. The scientific community has not published findings regarding its potential receptor binding profiles, enzyme interactions, or its in vitro biological activity in the specified models. All relevant data found pertains to Doxapram.

Investigation of Molecular and Cellular Interactions of Doxapram N Oxide

Comparative Analysis with Parent Compound (Doxapram) in Molecular Assays

Extensive searches of available scientific literature and databases have yielded no specific information regarding the molecular and cellular interactions of Doxapram (B1670896) N-Oxide. Consequently, a direct comparative analysis of Doxapram N-Oxide with its parent compound, Doxapram, in molecular assays is not possible at this time. All research findings to date focus exclusively on the pharmacological properties of Doxapram.

Doxapram is a well-documented central and peripheral respiratory stimulant. nih.govnih.gov Its mechanism of action is primarily understood through its interaction with chemoreceptors and its effects on ion channels. drugbank.comnih.gov

Table 1: Investigated Molecular Targets of Doxapram

| Molecular Target | Organism/System Studied | Observed Effect of Doxapram |

| Peripheral Carotid Chemoreceptors | Various (in vivo and in vitro) | Stimulation, leading to increased respiratory drive. |

| Two-Pore-Domain Potassium (K2P) Channels (e.g., TASK-1, TASK-3) | Rodent models, in vitro cell lines | Inhibition, contributing to neuronal depolarization and respiratory stimulation. researchgate.net |

While the metabolism of Doxapram has been studied, leading to the identification of various metabolites, the specific biological activity and molecular interactions of this compound remain uncharacterized in the public domain. Further research is required to elucidate the pharmacological profile of this specific metabolite. Without such data, a comparative analysis as requested cannot be conducted.

Preclinical Mechanistic Studies of Doxapram N Oxide in Experimental Models

In Vivo Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies of Doxapram (B1670896) have been conducted in various animal models, offering insights into its absorption, distribution, metabolism, and excretion. These studies are crucial for understanding the disposition of the parent drug and the formation of its metabolites.

Following intravenous administration in animal models, Doxapram is rapidly distributed throughout the tissues. drugs.com In horses, the steady-state volume of distribution is approximately 1,200 ml/kg, indicating extensive tissue distribution. nih.gov The rapid disappearance from plasma is attributed to this redistribution from the central circulation to other tissues, including the brain, skeletal muscles, and adipose tissue. nih.govhpra.ie This rapid distribution contributes to the short duration of its clinical effects after a single dose. nih.gov In neonatal dogs, cats, calves, and lambs, sublingual administration also results in rapid absorption. hpra.ie

Data from animal studies indicate that Doxapram and its metabolites are generally well-distributed into tissues. drugs.com In horses, plasma protein binding of Doxapram ranges from 76.0% to 85.4%. nih.gov The blood-to-plasma concentration ratio is approximately 0.8, with an affinity of red blood cells for Doxapram, suggesting some sequestration in erythrocytes. nih.gov

Table 1: Pharmacokinetic Parameters of Doxapram in Various Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Horse | Steady-State Volume of Distribution | ~1,200 ml/kg | nih.gov |

| Horse | Plasma Protein Binding | 76.0% - 85.4% | nih.gov |

| Horse | Total Body Clearance | 10.6 - 10.9 ml/min/kg | nih.gov |

| Pig | Terminal Elimination Half-Life | 1.38 ± 0.22 h | mdpi.com |

| Pig | Brain-to-Plasma Ratio | 0.58 ± 0.24 | mdpi.com |

The elimination of Doxapram from the body is primarily through metabolic clearance, with renal excretion of the unchanged drug being a minor pathway. nih.gov Metabolites of Doxapram are excreted in both the urine and bile. hpra.ieacs.org In dogs, a significant concentration of metabolites has been found in the bile. acs.org Following a single intravenous dose, metabolites are rapidly excreted in the urine within the first 24 hours, with small amounts continuing to be excreted for up to 120 hours. acs.org

The total body clearance of Doxapram in horses is dose-independent, with median values around 10.6 to 10.9 ml/min/kg. nih.gov In pigs, the terminal elimination half-life of Doxapram is approximately 1.38 hours. mdpi.com

The biotransformation of Doxapram is extensive and leads to the formation of several metabolites. hpra.ieacs.org A primary metabolic pathway involves the hydroxylation of the pyrrolidinone ring to form ketodoxapram (AHR-5955), which is an active metabolite. drugs.comdrugs.comresearchgate.net In pigs, the active metabolite 2-ketodoxapram (B1195026) has a terminal elimination half-life of 2.42 hours. mdpi.com

Another significant metabolic pathway is the opening of the morpholine (B109124) ring. acs.org In dogs, high-pressure ion exchange chromatography and mass spectroscopy have been used to separate and identify seven metabolites in urine. tandfonline.com Two of the identified metabolites resulting from the cleavage of the morpholine ring are 1-ethyl-4-(2-hydroxyethylaminoethyl)-3,3-diphenyl-2-pyrrolidinone and 1-ethyl-4-(2-aminoethyl)-3,3-diphenyl-2-pyrrolidinone. acs.org

While the formation of an N-oxide metabolite of Doxapram has not been explicitly detailed in the reviewed literature, it is a plausible metabolic pathway for compounds containing a morpholine moiety. For instance, studies on other drugs have identified N-oxides as major metabolites in dogs. nih.gov One metabolite of Doxapram identified in dogs is 1-ethyl-4-(2-(3-oxomorpholino)ethyl)-3,3-diphenylpyrrolidin-2-one, which could represent an N-oxidation product, though it is not explicitly named as such. nih.gov

Table 2: Identified Metabolites of Doxapram in Animal Models

| Metabolite Name | Metabolic Pathway | Animal Model | Reference |

|---|---|---|---|

| Ketodoxapram (AHR-5955) | Ring Hydroxylation | General, Pig | drugs.commdpi.comdrugs.com |

| 1-ethyl-4-(2-hydroxyethylaminoethyl)-3,3-diphenyl-2-pyrrolidinone | Morpholine Ring Opening | Dog | acs.org |

| 1-ethyl-4-(2-aminoethyl)-3,3-diphenyl-2-pyrrolidinone | Morpholine Ring Opening | Dog | acs.org |

| 1-ethyl-3-(hydroxyphenyl)-4-(2-morpholinoethyl)-3-phenyl-pyrrolidinone (as a conjugate) | Hydroxylation and Conjugation | Horse | nih.gov |

| 3,3-diphenyl-4-(2-morpholinoethyl)-2-pyrrolidinone | De-ethylation | Horse | nih.gov |

| 1-(2-hydroxyethyl)-3,3-diphenyl-4-(2-morpholinoethyl)-2-pyrrolidinone | N-dealkylation and Hydroxylation | Horse | nih.gov |

Exploration of Potential Endogenous Modulatory Roles or Pathways in Non-Clinical Systems

Currently, there is no direct evidence from non-clinical studies to suggest that Doxapram N-Oxide has specific endogenous modulatory roles. The research focus has been on the pharmacological actions of the parent compound, Doxapram, and its primary active metabolite, ketodoxapram.

Doxapram itself acts as a respiratory stimulant by stimulating peripheral carotid chemoreceptors and, at higher doses, the central respiratory centers in the medulla. drugs.comwikipedia.org This action is believed to be mediated through the inhibition of potassium channels. drugbank.com In rats, Doxapram has been shown to induce hepatic drug-metabolizing enzymes, an effect that is sex-dependent. drug-interaction-research.jp This suggests an interaction with endogenous metabolic pathways, specifically the cytochrome P-450 system. drug-interaction-research.jp Any potential endogenous roles of this compound would likely be secondary to its formation from the parent compound and would need to be investigated directly.

Comparative Analysis of this compound Versus Parent Compound in Mechanistic Research Models

A direct comparative analysis of this compound versus the parent compound, Doxapram, in mechanistic research models is not available in the current scientific literature.

However, comparative studies have been performed on Doxapram and its active metabolite, ketodoxapram. These studies indicate that ketodoxapram exhibits similar ventilatory effects to Doxapram. researchgate.net In pigs, while Doxapram has a higher maximal plasma concentration, its active metabolite 2-ketodoxapram has a longer elimination half-life. mdpi.com The brain-to-plasma ratio is significantly lower for 2-ketodoxapram compared to Doxapram, suggesting lower penetration into the central nervous system. mdpi.com

In the absence of specific data for this compound, any comparison remains speculative. Generally, N-oxidation can alter a compound's pharmacological activity, duration of action, and toxicity profile. Should this compound be identified and isolated, future mechanistic studies would be necessary to compare its respiratory stimulant effects, receptor binding affinities, and potential off-target effects against those of Doxapram and ketodoxapram.

Future Research Directions and Translational Perspectives in Chemical Biology

Unexplored Biotransformation Pathways and Subsequent Metabolites

The biotransformation of Doxapram (B1670896) has been a subject of study, particularly in specific populations such as premature neonates. nih.govnih.gov The metabolism of Doxapram is known to be extensive, with very little of the parent drug being excreted unchanged in the urine. starship.org.nz The primary metabolic pathways identified involve oxidation and de-ethylation. nih.gov The oxidative pathway leads to the formation of keto-doxapram (AHR 5955), which is considered an active metabolite, possessing approximately 80% of the pharmacological activity of Doxapram. universiteitleiden.nlmdpi.com This transformation is primarily mediated by CYP3A4 and to a lesser extent by CYP3A5 enzymes. universiteitleiden.nl

However, significant gaps remain in our understanding of Doxapram's complete metabolic fate. Studies in premature neonates revealed considerable inter-individual differences in metabolic pathways and identified six metabolites in total, three of which had not been previously observed in humans or dogs. nih.gov These novel metabolites were identified through mass spectral fragmentation as 1-ethyl-4-[2-(N-formyl-N-(2-hydroxy-ethyl)amino)ethyl]-3,3-diphenyl-2-pyrrolidinone, 1-ethyl-4-[2-(4-morpholin-2-onyl)ethyl]-3,3-diphenyl-2-pyrrolidinone, and 4-ethenyl-1-ethyl-3,3-diphenyl-2-pyrrolidinone. nih.gov

A significant and largely unexplored area is the N-oxidation of the morpholine (B109124) nitrogen in Doxapram. Tertiary amines are frequently metabolized via N-oxidation by Flavin-containing monooxygenase (FMO) systems to form N-oxide metabolites. mdpi.com While Doxapram N-Oxide is known as a chemical entity and used as a reference standard, its formation as a metabolite in vivo has not been definitively established in published metabolic studies. axios-research.comvulcanchem.com N-oxide metabolites of other drugs, such as clozapine (B1669256) and mianserin, are often pharmacologically inactive. mdpi.com Future research should focus on targeted investigations to confirm whether this compound is a true metabolite in humans. This would involve in vitro studies with human liver microsomes and FMO enzymes, followed by in vivo studies analyzing urine and plasma for its presence. Identifying the specific enzymes responsible for this transformation and quantifying the extent of this pathway would provide a more complete picture of Doxapram's biotransformation.

Table 1: Known and Potential Metabolites of Doxapram

| Metabolite Name | Method of Identification | Status | Reference(s) |

| 2-Ketodoxapram (B1195026) (AHR 5955) | HPLC, UPLC-MS/MS | Known Active Metabolite | nih.govuniversiteitleiden.nlmdpi.com |

| AHR 5904 | HPLC | Known Metabolite | nih.gov |

| AHR 0914 (De-ethylated analog) | HPLC | Known Metabolite | nih.gov |

| 1-ethyl-4-[2-(N-formyl-N-(2-hydroxy-ethyl)amino)ethyl]-3,3-diphenyl-2-pyrrolidinone | GLC-Mass Spectrometry | Known Metabolite | nih.gov |

| 1-ethyl-4-[2-(4-morpholin-2-onyl)ethyl]-3,3-diphenyl-2-pyrrolidinone | GLC-Mass Spectrometry | Known Metabolite | nih.gov |

| 4-ethenyl-1-ethyl-3,3-diphenyl-2-pyrrolidinone | GLC-Mass Spectrometry | Known Metabolite | nih.gov |

| This compound | N/A (Synthesized) | Potential/Unconfirmed | mdpi.comvulcanchem.com |

Advanced Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level, providing insights that can guide future experimental work.

The structure-activity relationship (SAR) for Doxapram itself is implicitly understood through its known mechanism of action, which involves the inhibition of certain potassium channels in peripheral carotid chemoreceptors. drugbank.com However, formal SAR or QSAR studies on Doxapram and its analogues, particularly this compound, are not widely published.

Future research could establish a QSAR model for a series of Doxapram analogues. QSAR studies correlate variations in the physicochemical properties of compounds with their biological activities. shreemedical.edu.np For this compound, the introduction of the N-oxide moiety significantly alters key physicochemical properties. The N-oxide group increases polarity and the capacity for hydrogen bonding, which would be expected to decrease its ability to cross the blood-brain barrier compared to the parent compound. mdpi.comrsc.org

A future QSAR study could involve synthesizing a series of Doxapram analogues with modifications to the pyrrolidinone core, the N-ethyl group, the diphenyl groups, and the morpholine ring. By correlating properties such as lipophilicity (LogP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft constants) with respiratory stimulant activity, a predictive model could be built. shreemedical.edu.np Including this compound in such a study would be crucial to quantify the impact of N-oxidation on activity. This could reveal whether the morpholine nitrogen requires a free lone pair for optimal interaction with its biological target or if the increased polarity from the N-oxide group is the primary determinant of any change in activity. Such models are valuable for screening new compounds and prioritizing them for synthesis and testing. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate drug-receptor interactions at a molecular level. jchemrev.comkashanu.ac.ir Doxapram is thought to exert its effects by inhibiting potassium channels such as TASK-1 and TASK-3. mdpi.comdrugbank.com

Future computational studies could focus on building homology models of these potassium channels and performing docking simulations to predict the binding poses of both Doxapram and this compound. Docking studies could elucidate the specific amino acid residues within the channel's binding pocket that interact with the drug. Comparing the docking scores and interaction patterns of Doxapram and its N-oxide metabolite would provide a structural hypothesis for any observed differences in their pharmacological activity. The N-oxide's introduction of a formal positive charge on the nitrogen and a negative charge on the oxygen, along with its altered steric profile, would likely lead to a different set of interactions (e.g., hydrogen bonds, electrostatic interactions) compared to the parent drug.

Following docking, MD simulations could be employed to study the stability of the drug-receptor complex over time. tuwien.ac.at These simulations model the movement of atoms and molecules, providing insights into the flexibility of the binding pocket and the dynamic nature of the interaction. nih.gov By simulating the Doxapram-channel and this compound-channel complexes in a realistic membrane and solvent environment, researchers could calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. These simulations could reveal how N-oxidation affects the conformational stability of the bound ligand and its residence time in the binding site, offering a detailed rationale for its potential role as an active or inactive metabolite.

Emerging Research Methodologies for N-Oxide Investigations in Complex Biological Systems

The investigation of N-oxides in biological matrices presents unique analytical challenges. A primary difficulty is distinguishing N-oxide metabolites from hydroxylated isomers, as both result in a mass increase of 16 atomic mass units, making their molecular ions indistinguishable by standard mass spectrometry (MS). acs.org

Emerging methodologies in liquid chromatography-mass spectrometry (LC-MS) provide sophisticated solutions. Specifically, the combined use of different ionization techniques and tandem MS (MS/MS) can effectively differentiate these isomers. acs.org

Electrospray Ionization (ESI): This soft ionization technique is excellent for determining the molecular weights of unknown metabolites with minimal fragmentation. acs.org

Atmospheric Pressure Chemical Ionization (APCI): Under APCI conditions, N-oxides and hydroxylated metabolites exhibit different fragmentation patterns. N-oxides often show a characteristic loss of an oxygen atom, which is not typically seen with hydroxylated compounds, allowing for their differentiation. acs.org

Tandem Mass Spectrometry (MS/MS): Both ESI-MS/MS and APCI-MS/MS provide structure-specific fragment ions that can definitively identify the metabolite's structure. acs.org

Beyond mass spectrometry, the unique properties of the N-oxide group can be exploited. For instance, fluorescent N-oxides are being developed as "turn-on" probes for bioimaging. rsc.org In these systems, a non-fluorescent N-oxide derivative can be designed to become fluorescent upon cleavage of the N-O bond, a reaction that can be triggered by specific biological conditions like hypoxia or the presence of certain ions. rsc.org While this has not been applied to this compound, the principle represents an emerging methodology for studying the fate and microenvironment of N-oxide compounds in living cells.

Furthermore, advanced methods for on-site or in-situ analysis, such as those being developed for photocatalytic concrete to measure nitrogen oxides, could inspire new approaches for real-time monitoring of metabolic processes in simplified biological systems or organ-on-a-chip models. mdpi.com

Potential for this compound as a Research Probe or Tool

This compound already serves a critical function as a research tool. It is utilized as a characterized chemical compound and reference standard for analytical purposes. axios-research.com Its primary applications are in pharmaceutical quality control, including:

Analytical Method Development and Validation: Used to develop and validate chromatographic methods like HPLC for the accurate quantification of Doxapram in pharmaceutical formulations. vulcanchem.com

Impurity Profiling: Serves as a standard to identify and quantify potential oxidative degradation products or synthetic byproducts in batches of the active pharmaceutical ingredient (API). vulcanchem.com

Stability Testing: Helps in monitoring the oxidative degradation pathways of Doxapram-containing drug products. vulcanchem.com

Beyond its role as a reference standard, the chemical nature of this compound suggests other potential applications as a research probe. N-oxide metabolites are typically more polar and less pharmacologically active than their parent tertiary amines. mdpi.com If this compound is confirmed to be an inactive metabolite, it could serve as an ideal negative control in pharmacological studies to ensure that the observed effects are due to Doxapram or its active metabolites (like keto-doxapram) and not some non-specific action.

Moreover, the concept of N-oxides as prodrugs is well-established for some therapeutic agents. mdpi.com N-oxide prodrugs can be bioreduced in vivo back to the active tertiary amine. Investigating whether this compound can be reduced back to Doxapram under specific physiological conditions (e.g., hypoxia) could open a new avenue of research. If such a conversion occurs, this compound could be explored as a prodrug with potentially different pharmacokinetic properties or targeted activation, a strategy that has been applied to other N-oxide compounds. rsc.org

Q & A

Q. What methodological approaches are used to investigate the pharmacokinetic (PK) interaction between doxapram and caffeine in preterm infants?

Population PK modeling is the primary method to assess drug-drug interactions, leveraging sparse clinical data from opportunistic sampling. Studies integrate caffeine concentration data from preterm infants before, during, and after doxapram co-treatment, alongside caffeine-only controls, to model clearance rates and exposure variability. Covariates like postnatal age (PNA) and gestational age (GA) are analyzed to account for metabolic maturation. For example, a study using this approach found no significant impact of doxapram on caffeine clearance (dOFV −3.5, p > 0.05), ruling out a clinically relevant interaction .

Q. How is the respiratory stimulant effect of doxapram N-oxide mechanistically evaluated in preclinical models?

Electrophysiological assays and in silico modeling are key. For instance, voltage-clamp experiments on TASK-1 potassium channels in human and porcine atrial cells quantify doxapram’s inhibitory effects (e.g., 10 µM doxapram reduces TASK-1 current by ~50%). Computational models simulate action potential duration (APD) changes under atrial fibrillation (AF) remodeling, validating findings against experimental data. Such studies reveal doxapram’s potential to correct arrhythmogenic ion channel dysfunction .

Advanced Research Questions

Q. How can high-frequency physiological monitoring data improve precision dosing of doxapram in preterm infants?

Continuous SpO₂/FiO₂ ratios and cumulative hypoxemia metrics (e.g., area under the 89% SpO₂ curve) are analyzed in 1-hour timeframes to assess real-time drug effects. Regression models discriminate therapy success (no intubation) from failure, with SpO₂/FiO₂ showing the highest predictive power (AUC ROC: 0.83). Integrated with population PK models, these data enable dose adjustments based on individualized exposure-response profiles, reducing overdosing and adverse events like agitation .

Q. What experimental designs resolve contradictions in doxapram’s efficacy for apnea of prematurity (AOP)?

Systematic reviews highlight heterogeneity in observational studies (e.g., cohort designs vs. case series) and insufficient RCTs. To address this, prospective trials should:

- Use standardized endpoints (e.g., apnea recurrence rate, need for mechanical ventilation).

- Stratify patients by etiology (e.g., lung disease, anemia) and covariates (e.g., GA, PNA).

- Incorporate placebo controls and blinded assessments to minimize bias. A 2016 review emphasized the need for multicenter RCTs to clarify efficacy and long-term neurodevelopmental outcomes .

Q. How do population PK/PD models address variability in doxapram’s therapeutic response?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in drug metabolism and exposure. For example, a preterm infant model incorporating doxapram’s active metabolite (keto-doxapram) and covariates (e.g., weight, renal function) simulates exposure thresholds linked to efficacy (≥80% SpO₂) and toxicity (hypertension). Sensitivity analyses refine dosing regimens, showing maintenance doses >2.0 mg/kg/h increase adverse event risk without added benefit .

Q. What strategies validate in silico predictions of doxapram’s electrophysiological effects?

Comparative validation against in vitro and in vivo data is critical. For instance, computational models of human atrial cardiomyocytes under AF remodeling are tested against porcine TASK-1 inhibition data. Parameters like APD₅₀ and APD₉₀ are matched to experimental recordings, with discrepancies prompting model recalibration. This iterative process ensures predictive accuracy for clinical translation .

Contradictions and Future Directions

- Efficacy Conflicts : While animal studies (e.g., equine neonates) show doxapram rapidly corrects hypercapnia better than caffeine (p = 0.004), human preterm infant trials report inconsistent apnea reduction and no mortality benefit .

- Safety Gaps : Hypertension and agitation are dose-limiting in humans, but mechanistic drivers (e.g., sympathetic activation vs. direct vascular effects) remain unclear .

- Next Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.